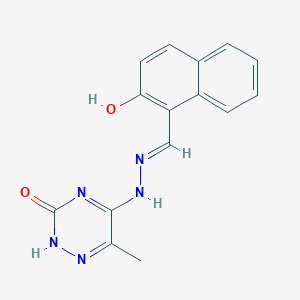

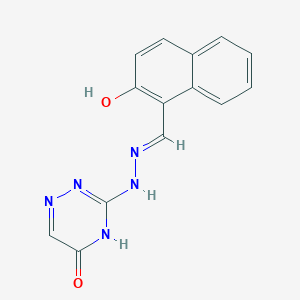

2-hydroxy-1-naphthaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Overview

Description

2-Hydroxy-1-naphthaldehyde is a member of the class of naphthaldehydes that is naphthalene-1-carbaldehyde substituted by a hydroxy group at position 2 . It is used in Merrified-type synthesis to determine free amino acid groups in polymers . It has been investigated as a derivatizing reagent for the fluorescence detection of histidine, methionine, and tryptophan .

Synthesis Analysis

The synthesis of 2-Hydroxy-1-naphthaldehyde can be achieved by the reaction of 2-naphthol with chloroform . The reaction is carried out in a reaction pot with ethanol and 2-naphthol, heated to 40°C and stirred for 0.5 hours. Then, a 30% sodium hydroxide solution is added, the temperature is raised to 75°C, and chloroform is added dropwise, controlling the reaction temperature at 78°C .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-1-naphthaldehyde is represented by the linear formula: HOC10H6CHO . Its molecular weight is 172.18 .Physical And Chemical Properties Analysis

2-Hydroxy-1-naphthaldehyde appears as a crystalline moist powder . It has a melting point of 76-80 °C (lit.) and a boiling point of 192 °C/27 mmHg (lit.) . It is soluble in chloroform and methanol .Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits promising pharmacological activities, making it an attractive candidate for drug modification. Some notable areas include:

- Anti-Carbonic Anhydrase Activity : Researchers have investigated its potential as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .

- Antibacterial Properties : Studies suggest that it may have antibacterial effects, making it relevant for combating bacterial infections .

- Hypoglycemic Effects : The compound has shown hypoglycemic activity, which could be valuable in managing diabetes .

- Diuretic Properties : Its diuretic potential could contribute to fluid balance regulation .

- Antithyroid Activity : Investigations have explored its impact on thyroid function .

- Antitumor Activity : In vitro and/or in vivo studies have indicated antitumor properties, although further research is needed .

Materials Science and Optoelectronics

Beyond medicine, this compound has intriguing optoelectronic properties:

- Functionalized Building Blocks : Researchers use it as a building block to synthesize diverse functionalized compounds with applications in materials science .

- Optoelectronic Devices : Its unique structure may find use in designing organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices .

Chemical Synthesis and Organic Chemistry

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-9-14(17-15(22)20-18-9)19-16-8-12-11-5-3-2-4-10(11)6-7-13(12)21/h2-8,21H,1H3,(H2,17,19,20,22)/b16-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVZLVCQMUXHOH-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NN=CC2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)N=C1N/N=C/C2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3718399.png)

![7-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3718403.png)

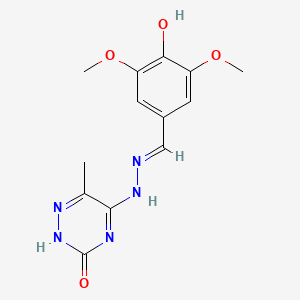

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B3718420.png)

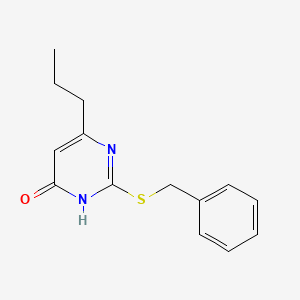

![2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone](/img/structure/B3718482.png)